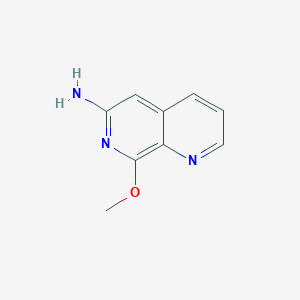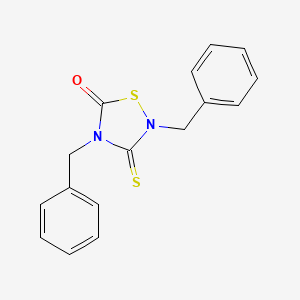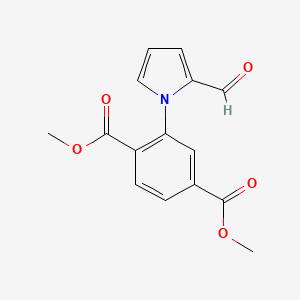
dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate is an organic compound with the molecular formula C15H13NO5. This compound is characterized by the presence of a pyrrole ring substituted with a formyl group and a terephthalate moiety.
Mecanismo De Acción
Target of Action
It’s known that similar pyrrole-based compounds have shown antifungal effects on candida species .
Mode of Action
Related pyrrole-based compounds have been found to interact with enzymes such as dhfr and enoyl acp reductase . These interactions could potentially inhibit the activity of these enzymes, leading to their antibacterial and antitubercular properties .
Biochemical Pathways
The inhibition of enzymes like dhfr and enoyl acp reductase suggests that it may interfere with the folic acid synthesis pathway and fatty acid synthesis pathway, respectively .
Result of Action
Related compounds have shown strong antibacterial and antitubercular properties , suggesting that it may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate typically involves the reaction of dimethyl terephthalate with 2-formylpyrrole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Aplicaciones Científicas De Investigación
Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate has garnered significant attention in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl terephthalate: Lacks the formyl-pyrrole moiety, making it less reactive in certain chemical reactions.
2-Formylpyrrole: Does not contain the terephthalate group, limiting its applications in material science.
Dimethyl 2-(2-hydroxy-1H-pyrrol-1-yl)terephthalate: Similar structure but with a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate stands out due to its unique combination of a formyl-pyrrole moiety and a terephthalate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Propiedades
IUPAC Name |
dimethyl 2-(2-formylpyrrol-1-yl)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14(18)10-5-6-12(15(19)21-2)13(8-10)16-7-3-4-11(16)9-17/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMXNCDNDLUHNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
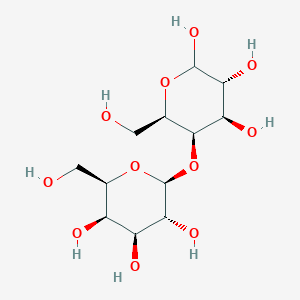


![N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B1365897.png)
![2-{[(2E)-2-(3-methylbenzylidene)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1365905.png)
![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)

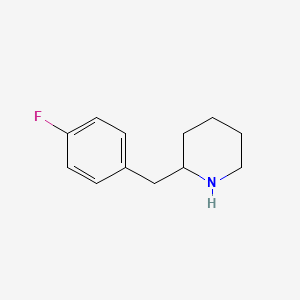
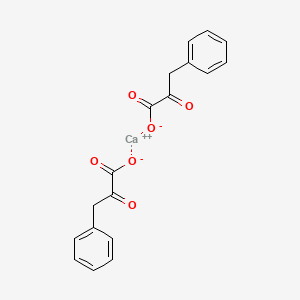
![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)
